5-Hydroxyindole-6-carboxylic Acid
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Overview
Description
5-Hydroxyindole-6-carboxylic Acid: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyindole-6-carboxylic Acid typically involves the hydroxylation of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The hydroxylation can be achieved using various oxidizing agents such as hydrogen peroxide or peracids .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by hydroxylation. The process requires careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyindole-6-carboxylic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: 5-Hydroxyindole-6-carboxylic Acid is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for the synthesis of various biologically active compounds .
Biology: In biological research, this compound is studied for its potential role in cellular processes and signaling pathways. It has been shown to interact with various receptors and enzymes, influencing cellular functions .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antimicrobial agent . Its ability to modulate biological pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Hydroxyindole-6-carboxylic Acid involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate signaling pathways by binding to these targets, leading to changes in cellular functions . For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic effects .
Comparison with Similar Compounds
5-Hydroxyindole-2-carboxylic Acid: Another hydroxylated indole derivative with similar chemical properties.
6-Hydroxyindole: A simpler hydroxylated indole with fewer functional groups.
Indole-3-acetic Acid: A plant hormone with a different substitution pattern on the indole ring.
Uniqueness: 5-Hydroxyindole-6-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and carboxyl groups allow for diverse chemical reactions and interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H7NO3 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-hydroxy-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c11-8-3-5-1-2-10-7(5)4-6(8)9(12)13/h1-4,10-11H,(H,12,13) |
InChI Key |
KTCWGDTWFFOXBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)O)C(=O)O |
Origin of Product |
United States |
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